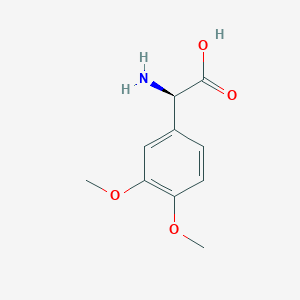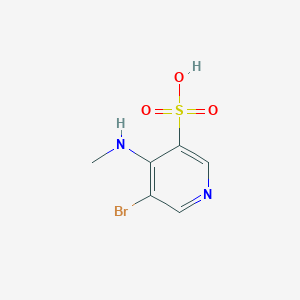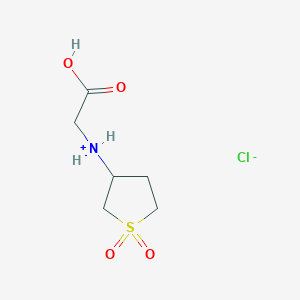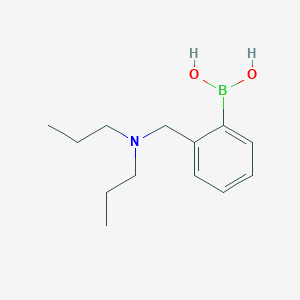
(R)-a-Amino-3,4-dimethoxybenzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸は、アミノ酸のクラスに属する有機化合物です。ベンゼン環に2つのメトキシ基が置換されており、α-炭素にアミノ基が結合しています。
準備方法
合成経路と反応条件
(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸の合成は、通常、以下の手順を含みます。
出発物質: 合成は3,4-ジメトキシベンズアルデヒドから始まります。
中間体の形成: アルデヒド基は、ヒドロキシルアミン塩酸塩と酢酸ナトリウムとの反応によりニトリルに変換されます。
還元: 次に、ニトリルは水素ガスとパラジウム触媒を用いてアミンに還元されます。
最終生成物の形成: 次に、アミンをクロロ酢酸と反応させて(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸を生成します。
工業生産方法
(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸の工業生産方法は、多くの場合、同様の合成経路を伴いますが、大規模生産に最適化されています。これには、連続フロー反応器と自動システムの使用が含まれており、品質と収率の一貫性を確保しています。
化学反応解析
反応の種類
(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸は、いくつかの種類の化学反応を起こします。
酸化: この化合物は酸化されて、対応するキノンを生成することができます。
還元: 還元反応により、化合物は対応するアルコールに変換できます。
置換: 適切な条件下で、メトキシ基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 還元には、パラジウム触媒を用いた水素ガスが一般的に使用されます。
置換: 置換反応には、多くの場合、ハロゲン化物やアミンなどの求核剤が含まれます。
主要な生成物
これらの反応から生成される主要な生成物には、キノン、アルコール、および元の化合物の様々な置換誘導体があります。
化学反応の分析
Types of Reactions
®-α-Amino-3,4-dimethoxybenzeneacetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound.
科学的研究の応用
(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸は、科学研究でいくつかの応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、生化学経路および酵素相互作用における潜在的な役割について研究されています。
医学: 特に神経変性疾患における潜在的な治療効果を調査するための研究が進められています。
工業: 医薬品製造に使用され、他の化学物質の合成における中間体としても使用されます。
作用機序
(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸の作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は体内の酵素や受容体に作用し、様々な生化学的プロセスに影響を与えます。
関与する経路: これは、神経伝達物質の合成と分解、ならびに酸化ストレス応答に関連する経路に関与しています。
類似化合物との比較
類似化合物
(R)-マンデル酸: 構造は似ていますが、メトキシ基がありません。
(R)-α-ヒドロキシフェニル酢酸: 類似していますが、アミノ基の代わりにヒドロキシル基があります。
(R)-α-ヒドロキシベンゼン酢酸: 類似していますが、メトキシ基の代わりにヒドロキシル基があります。
独自性
(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸は、ベンゼン環にメトキシ基とアミノ基の両方が存在することによって独特であり、これは明確な化学的および生物学的特性を付与します。
この記事では、(R)-α-アミノ-3,4-ジメトキシベンゼン酢酸について包括的に概説し、その合成、反応、応用、作用機序、および類似化合物との比較について説明しています。
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChIキー |
HVFSBZGHEZRVGA-SECBINFHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)





![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)
![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)

